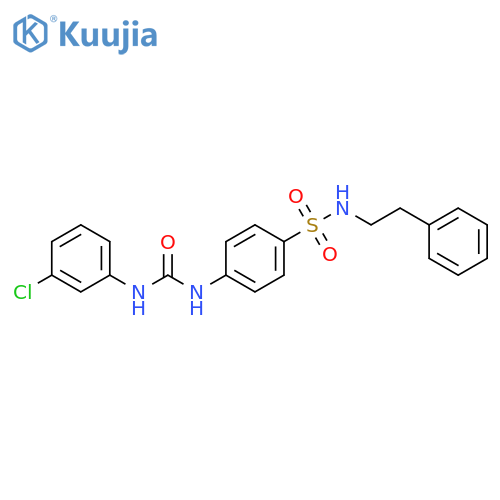Cas no 712318-52-0 (1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea)

712318-52-0 structure
商品名:1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea
1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 化学的及び物理的性質
名前と識別子
-
- 1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea
- 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-phenylethyl)benzenesulfonamide
- Benzenesulfonamide, 4-[[[(3-chlorophenyl)amino]carbonyl]amino]-N-(2-phenylethyl)-
- AKOS000497387
- 1-(3-CHLOROPHENYL)-3-{4-[(2-PHENYLETHYL)SULFAMOYL]PHENYL}UREA
- F1723-0397
- AN-329/42548537
- 4-(3-(3-chlorophenyl)ureido)-N-phenethylbenzenesulfonamide
- 1-(3-chlorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]urea
- 712318-52-0
- 4-{[(3-chloroanilino)carbonyl]amino}-N-(2-phenylethyl)benzenesulfonamide
-
- インチ: 1S/C21H20ClN3O3S/c22-17-7-4-8-19(15-17)25-21(26)24-18-9-11-20(12-10-18)29(27,28)23-14-13-16-5-2-1-3-6-16/h1-12,15,23H,13-14H2,(H2,24,25,26)
- InChIKey: KFBUXRFXLADKEX-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCCC2=CC=CC=C2)(=O)=O)=CC=C(NC(NC2=CC=CC(Cl)=C2)=O)C=C1
計算された属性
- せいみつぶんしりょう: 429.0913904g/mol
- どういたいしつりょう: 429.0913904g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 611
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4
じっけんとくせい
- 密度みつど: 1.388±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 11.74±0.50(Predicted)
1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1723-0397-2μmol |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-10μmol |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-5μmol |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-10mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-25mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-1mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-2mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-3mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-20mg |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1723-0397-20μmol |
1-(3-chlorophenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}urea |
712318-52-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea 関連文献
-
M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
-
Yifan Zhao,Yin Lian,Huifeng Tan Phys. Chem. Chem. Phys., 2019,21, 11748-11754
712318-52-0 (1-(3-chlorophenyl)-3-{4-(2-phenylethyl)sulfamoylphenyl}urea) 関連製品
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 111362-50-6(5-Amino-2-chlorobenzamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
